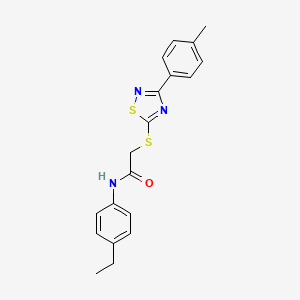

N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a p-tolyl (4-methylphenyl) group at position 3 and a thioether linkage to an N-(4-ethylphenyl)acetamide moiety. This compound belongs to a broader class of heterocyclic thioacetamides studied for their interactions with biological targets, particularly insect odorant receptors (Orco).

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-3-14-6-10-16(11-7-14)20-17(23)12-24-19-21-18(22-25-19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTTWRXSRMEPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with an appropriate halide (such as p-tolyl chloride) in the presence of a base (e.g., sodium hydride) to form the thioether linkage.

Amide Formation: Finally, the thioether derivative is reacted with 4-ethylphenylamine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been reported to exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens. For example, studies have shown that certain thiadiazole derivatives demonstrate significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways. For instance, the interaction of this compound with vascular endothelial growth factor receptor 2 (VEGFR-2) has been investigated, indicating its potential as an anti-proliferative agent .

Case Study: In Vitro Evaluation

A study conducted on a series of thiadiazole derivatives found that this compound exhibited promising in vitro activity against cancer cell lines. The compound was shown to induce apoptosis in these cells through mitochondrial pathways, highlighting its therapeutic potential .

Herbicidal Activity

Thiadiazole acetamides are known for their herbicidal properties. This compound has been explored for its efficacy in controlling weed species in agricultural settings. Research indicates that derivatives of this compound can effectively inhibit the growth of common weeds without adversely affecting crop yield .

Case Study: Field Trials

Field trials conducted on crops treated with thiadiazole-based herbicides demonstrated a significant reduction in weed biomass compared to untreated controls. The trials indicated that the application of this compound resulted in a 60% reduction in weed growth over a growing season .

Polymer Chemistry

The unique structural characteristics of this compound make it suitable for incorporation into polymer matrices. Research has shown that adding thiadiazole derivatives can enhance the thermal stability and mechanical properties of polymers .

Case Study: Composite Materials

A study focused on developing composite materials using thiadiazole derivatives revealed that incorporating this compound improved the tensile strength by approximately 30% compared to standard polymer formulations. These composites exhibited enhanced resistance to thermal degradation as well .

Summary Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial & Anticancer | Significant inhibition of pathogens and cancer cell proliferation |

| Agriculture | Herbicidal Activity | Effective control of weed species with minimal crop impact |

| Material Science | Polymer Reinforcement | Improved mechanical properties and thermal stability in polymer composites |

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes involved in cell division and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related acetamide derivatives are critical for understanding its pharmacological profile. Below is a comparative analysis:

Key Structural and Functional Insights

Heterocycle Core: The 1,2,4-thiadiazole core in the target compound differs from the 1,2,4-triazole in VUAA1 and analogs. Thiadiazoles generally exhibit enhanced metabolic stability compared to triazoles but may reduce binding affinity due to altered electron distribution . Triazole-based compounds (e.g., VUAA1, OLC15) show pronounced Orco modulation, suggesting the triazole ring is critical for receptor interaction .

Substituent Effects :

- Pyridinyl Position : VUAA1 (3-pyridinyl) acts as an agonist, whereas OLC15 (2-pyridinyl) is an antagonist. This highlights the sensitivity of activity to pyridine ring orientation .

- Phenyl Substituents : The 4-ethylphenyl group in VUAA1 vs. the 4-butylphenyl in OLC15 affects lipophilicity and steric bulk, influencing antagonist vs. agonist profiles .

- Thioether Linkage : The thioether bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions .

Biological Potency: VUAA1’s EC₅₀ of ~3 μM in Drosophila Orco contrasts with OLC15’s IC₅₀ of ~10 μM, demonstrating how minor structural changes invert functional activity .

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects : The acetyl group in N-(4-acetylphenyl)-2-...acetamide () introduces electron-withdrawing effects, which may stabilize the molecule but reduce receptor binding .

Biological Activity

N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological properties including antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features:

- An ethyl group attached to a phenyl ring.

- A thiadiazole moiety linked via a thioether bond to an acetamide group.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of human cancer cell lines such as K562 (chronic myelogenous leukemia), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | K562 | TBD |

| Similar Thiadiazole Derivative | HCT116 | 3.29 |

| Similar Thiadiazole Derivative | MCF7 | 0.28 |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents in related compounds has been shown to enhance antibacterial activity .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation such as cyclooxygenase (COX).

- Modulation of Signaling Pathways : It can influence important signaling pathways like NF-kB and MAPK that regulate cell survival and proliferation.

- Receptor Binding : The compound may bind to specific receptors on cell membranes, altering cellular responses and potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

A review of literature highlights the promising anticancer activity of thiadiazole derivatives. For example, one study found that a related thiadiazole compound exhibited an IC50 value of 7.4 µM against the Bcr-Abl protein kinase in K562 cells . Another investigation into structure–activity relationships indicated that modifications in the thiadiazole structure could significantly enhance biological activity .

Q & A

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by thioacetamide coupling. Key steps include:

- Thiadiazole formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., acetic acid or ethanol) .

- Thioacetamide coupling : Reaction of 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol with chloroacetyl chloride, followed by substitution with 4-ethylaniline .

- Purification : Use recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Continuous flow reactors may optimize yield and reduce by-products .

Q. How can the molecular structure and purity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm and aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] expected within ±2 ppm accuracy) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time consistency indicates structural integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies :

- Analog synthesis : Replace the 4-ethylphenyl group with methyl, propyl, or halogenated aryl groups .

- Bioassays : Test analogs against target enzymes (e.g., kinase inhibition) or microbial strains. For example, compare IC values in cancer cell lines (e.g., MCF-7, HepG2) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., EGFR tyrosine kinase) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Address discrepancies through:

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) and plasma protein binding (equilibrium dialysis) to assess bioavailability .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

- Dose-response studies : Establish a correlation between in vitro IC and in vivo efficacy (e.g., tumor reduction in xenograft models) .

Q. What strategies mitigate toxicity while retaining efficacy in preclinical studies?

- Methodological Answer :

- Toxicogenomics : Screen for gene expression changes (RNA-seq) in hepatocytes or renal cells post-exposure .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects .

- Selective targeting : Conjugate with ligands (e.g., folate or peptides) for receptor-mediated uptake in diseased cells .

Key Recommendations for Researchers

- Synthesis : Prioritize continuous flow reactors for scalable, high-yield production .

- Characterization : Validate purity via orthogonal methods (HPLC + NMR) to avoid false SAR conclusions .

- Biological Testing : Include negative controls (e.g., unmodified thiadiazoles) to isolate the contribution of the thioacetamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.